molecular formula C13H10FNO2 B6413792 4-(2-Fluoro-5-methylphenyl)nicotinic acid, 95% CAS No. 1262011-38-0

4-(2-Fluoro-5-methylphenyl)nicotinic acid, 95%

Cat. No. B6413792
CAS RN: 1262011-38-0
M. Wt: 231.22 g/mol
InChI Key: GFGXCEYSPLQMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluoro-5-methylphenyl)nicotinic acid (FMNPA) is a synthetic compound that is used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, in the development of fluorescent probes, and as a substrate for enzyme assays. FMNPA has also been studied for its biochemical and physiological effects, including its ability to inhibit certain enzymes and regulate the activity of certain proteins.

Scientific Research Applications

4-(2-Fluoro-5-methylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as antifungal agents, and as a substrate for enzyme assays. It has also been used in the development of fluorescent probes for the detection of various biomolecules. Additionally, 4-(2-Fluoro-5-methylphenyl)nicotinic acid, 95% has been used in the study of the biochemical and physiological effects of certain enzymes and proteins.

Mechanism of Action

4-(2-Fluoro-5-methylphenyl)nicotinic acid, 95% is known to inhibit certain enzymes, such as acetylcholinesterase, and to regulate the activity of certain proteins. The mechanism of action of 4-(2-Fluoro-5-methylphenyl)nicotinic acid, 95% is not fully understood, but it is believed to bind to the active site of the enzyme or protein, preventing it from binding to its substrate or other molecules. In addition, 4-(2-Fluoro-5-methylphenyl)nicotinic acid, 95% may also interact with other proteins or enzymes in the cell, leading to changes in the activity of those proteins or enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluoro-5-methylphenyl)nicotinic acid, 95% have been studied in a variety of organisms. In humans, 4-(2-Fluoro-5-methylphenyl)nicotinic acid, 95% has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 4-(2-Fluoro-5-methylphenyl)nicotinic acid, 95% has been shown to regulate the activity of certain proteins, such as the transcription factor NF-κB. In mice, 4-(2-Fluoro-5-methylphenyl)nicotinic acid, 95% has been shown to reduce the activity of certain enzymes involved in the metabolism of lipids and carbohydrates. In plants, 4-(2-Fluoro-5-methylphenyl)nicotinic acid, 95% has been shown to inhibit the activity of certain enzymes involved in the synthesis of secondary metabolites.

Advantages and Limitations for Lab Experiments

The use of 4-(2-Fluoro-5-methylphenyl)nicotinic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize and store. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. However, there are some limitations to the use of 4-(2-Fluoro-5-methylphenyl)nicotinic acid, 95% in laboratory experiments. It is a relatively weak inhibitor of certain enzymes, and it may not be suitable for use in experiments that require a strong inhibitor. Additionally, 4-(2-Fluoro-5-methylphenyl)nicotinic acid, 95% may interact with other proteins or enzymes in the cell, leading to changes in the activity of those proteins or enzymes.

Future Directions

The potential future directions for the use of 4-(2-Fluoro-5-methylphenyl)nicotinic acid, 95% in scientific research are numerous. It could be used to develop more sensitive fluorescent probes for the detection of various biomolecules. It could also be used in the development of new pharmaceuticals, or in the study of the biochemical and physiological effects of certain enzymes and proteins. Additionally, it could be used in the development of new methods for the synthesis of secondary metabolites, or in the study of the regulation of gene expression. Finally, it could be used in the development of new methods for the detection and quantification of specific biomolecules.

Synthesis Methods

4-(2-Fluoro-5-methylphenyl)nicotinic acid, 95% can be synthesized using a variety of methods. The most common method is the reaction of 2-fluoro-5-methylphenol with sodium cyanide to form the corresponding cyanohydrin, which is then reacted with nicotinic acid to form 4-(2-Fluoro-5-methylphenyl)nicotinic acid, 95%. Other methods include the reaction of 2-fluoro-5-methylphenol with anhydrous ammonia or with anhydrous hydrogen chloride to form the corresponding amide or chloride, respectively, which can then be reacted with nicotinic acid to form 4-(2-Fluoro-5-methylphenyl)nicotinic acid, 95%.

properties

IUPAC Name

4-(2-fluoro-5-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-8-2-3-12(14)10(6-8)9-4-5-15-7-11(9)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGXCEYSPLQMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692473
Record name 4-(2-Fluoro-5-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-5-methylphenyl)nicotinic acid

CAS RN

1262011-38-0
Record name 4-(2-Fluoro-5-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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